molecular formula C9H13N5O3 B11868372 2-Amino-9-(1-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one CAS No. 75128-57-3

2-Amino-9-(1-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one

Cat. No.: B11868372
CAS No.: 75128-57-3
M. Wt: 239.23 g/mol
InChI Key: BVVBNZORPCKGSD-UHFFFAOYSA-N
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Description

2-Amino-9-(1-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one is a chemical compound known for its significant applications in the fields of chemistry, biology, and medicine. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(1-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one typically involves the reaction of a purine derivative with an appropriate alkylating agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(1-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally require controlled temperature, pressure, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized purine derivative, while reduction may produce a more reduced form of the compound.

Scientific Research Applications

2-Amino-9-(1-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and its potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-9-(1-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral compound with a similar structure.

    Ganciclovir: Another antiviral agent with structural similarities.

    Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness

2-Amino-9-(1-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

75128-57-3

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-[1-(2-hydroxyethoxy)ethyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c1-5(17-3-2-15)14-4-11-6-7(14)12-9(10)13-8(6)16/h4-5,15H,2-3H2,1H3,(H3,10,12,13,16)

InChI Key

BVVBNZORPCKGSD-UHFFFAOYSA-N

Canonical SMILES

CC(N1C=NC2=C1N=C(NC2=O)N)OCCO

Origin of Product

United States

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